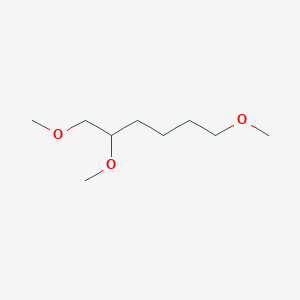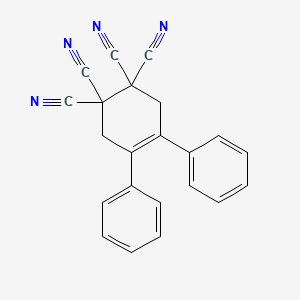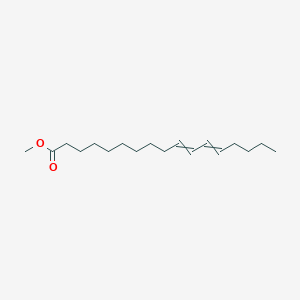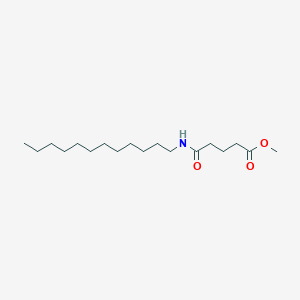
1,2,6-Trimethoxyhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,6-Trimethoxyhexane is an organic compound with the molecular formula C9H20O3 It is a derivative of hexane, where three methoxy groups are attached to the first, second, and sixth carbon atoms of the hexane chain
Métodos De Preparación
The synthesis of 1,2,6-Trimethoxyhexane typically involves the methoxylation of hexane derivatives. One common method includes the reaction of hexane with methanol in the presence of an acid catalyst, which facilitates the substitution of hydrogen atoms with methoxy groups. Industrial production methods may involve more complex catalytic processes to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1,2,6-Trimethoxyhexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions vary based on the specific conditions but often include alcohols, ethers, and other substituted hydrocarbons .
Aplicaciones Científicas De Investigación
1,2,6-Trimethoxyhexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications in biochemistry.
Medicine: While not widely used in medicine, its derivatives may have potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2,6-Trimethoxyhexane exerts its effects involves its interaction with molecular targets through its methoxy groups. These interactions can influence various biochemical pathways, depending on the specific context of its use. The exact molecular targets and pathways involved are still under investigation, but they likely include interactions with enzymes and other proteins .
Comparación Con Compuestos Similares
1,2,6-Trimethoxyhexane can be compared with other similar compounds such as 1,2,3-Trimethoxyhexane and 1,2,4-Trimethoxyhexane. These compounds share similar structural features but differ in the positions of the methoxy groups. The unique positioning of the methoxy groups in this compound gives it distinct chemical and physical properties, making it suitable for specific applications that other isomers may not be as effective for .
Propiedades
Número CAS |
62635-56-7 |
|---|---|
Fórmula molecular |
C9H20O3 |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1,2,6-trimethoxyhexane |
InChI |
InChI=1S/C9H20O3/c1-10-7-5-4-6-9(12-3)8-11-2/h9H,4-8H2,1-3H3 |
Clave InChI |
PSLCSERJPLPNKR-UHFFFAOYSA-N |
SMILES canónico |
COCCCCC(COC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)




![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![1-[(2R,5S)-5-(aminomethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14512611.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)cyclohexan-1-one](/img/structure/B14512613.png)

![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
